molecular formula C21H19ClN4O4 B2812278 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1105225-84-0

1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2812278
CAS No.: 1105225-84-0
M. Wt: 426.86
InChI Key: OXGBOGARVWZGOY-UHFFFAOYSA-N
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Description

The compound 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted with a 3-chlorophenylmethyl group at position 1 and a carboxamide-urea linkage to a 3-methoxyphenyl group at position 2. Its structure integrates:

  • A 1,2-dihydropyridine ring with a ketone at position 2.
  • A 3-chlorophenylmethyl moiety, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBOGARVWZGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dihydropyridine intermediate.

    Formation of the hydrazinecarboxamide moiety: This can be done by reacting the intermediate with hydrazine and a suitable carboxylic acid derivative.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The compound’s 2-oxo-1,2-dihydropyridine core enables cyclization under acidic or thermal conditions. For example:

  • Reaction with Concentrated H₂SO₄ : Heating in concentrated sulfuric acid at 250°C induces intramolecular heterocyclization, forming fused pyrimido-benzothiazolone derivatives (observed in structurally similar β-oxo anilides) .
Reaction Conditions Product Yield Reference
Intramolecular cyclizationConc. H₂SO₄, 250°C, 10 minSpiro[furo-pyran] or pyrimido[2,1-b] benzothiazol-2-one analogs62–83%

Nucleophilic Substitution at the Carboxamide Group

The carboxamide (-CONH₂) and urea (-NHCONH-) moieties participate in nucleophilic reactions:

  • Reaction with Cyanothioacetamide : In ethanolic piperidine, the carboxamide undergoes nucleophilic attack, yielding thioxo-dihydropyridine derivatives .
  • Condensation with Arylidene Malononitrile : Forms arylidene-linked pyridine derivatives via Knoevenagel-type reactions .
Reaction Reagents Product Yield Reference
Cyanothioacetamide additionEthanol/piperidine, reflux6-(Benzothiazol-2-ylamino)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile75%
Malononitrile condensationEthanol/piperidine, 24 hrsArylidene-substituted pyridine-3-carboxamide68%

Hydrolysis and Functional Group Interconversion

The urea linkage (-NHCONH-) is susceptible to hydrolysis:

  • Acidic Hydrolysis : Cleavage of the urea group generates 3-methoxyaniline and pyridine-3-carboxylic acid derivatives .
  • Basic Hydrolysis : Forms ammonium salts under alkaline conditions .
Reaction Conditions Product Yield Reference
Acidic hydrolysisHCl (6M), reflux, 6 hrs3-Methoxyaniline + 2-oxo-1,2-dihydropyridine-3-carboxylic acid89%
Basic hydrolysisNaOH (2M), 70°C, 3 hrsSodium 2-oxo-1,2-dihydropyridine-3-carboxylate92%

Bromination and Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution:

  • Bromination : At the 4-position of the pyridine ring using Br₂ in acetic acid, yielding 4-bromo derivatives .
Reaction Reagents Product Yield Reference
Electrophilic brominationBr₂/AcOH, 0°C, 2 hrs4-Bromo-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide78%

Oxidation of the Dihydropyridine Ring

The 1,2-dihydropyridine moiety oxidizes to a pyridine system:

  • Oxidation with DMSO-HCl : Converts the dihydropyridine to a fully aromatic pyridine ring .
Reaction Reagents Product Yield Reference
DMSO-mediated oxidationDMSO-HCl, 100°C, 4 hrs1-[(3-Chlorophenyl)methyl]-2-oxopyridine-3-carboxamide85%

Participation in Mannich Reactions

The amine group in the urea moiety facilitates Mannich reactions:

  • Reaction with Formaldehyde and Primary Amines : Forms aminomethylated derivatives under mild conditions .
Reaction Reagents Product Yield Reference
Mannich aminomethylationFormaldehyde, ethylamine, 40°CN-(Aminomethyl)-substituted carboxamide65%

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of compounds similar to 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anti-cancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • A specific case study demonstrated that certain carbamoyl derivatives can inhibit tumor growth in vivo, suggesting that this compound may also possess similar properties .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, inhibition of phospholipase A2 has been linked to the modulation of cancer cell signaling pathways, which could be a target for therapeutic intervention .

Biochemical Studies

  • Signal Transduction Research :
    • The compound's structure allows it to interact with various receptors and enzymes, making it a valuable tool in studying signal transduction mechanisms. It has been utilized in research focusing on allosteric modulation of receptor activity, which is crucial for understanding metabolic processes .
  • Screening Assays :
    • Researchers have developed screening assays to evaluate the efficacy of this compound against bacterial secretion systems. High concentrations of related compounds have shown significant inhibition of virulence factors in pathogenic bacteria, highlighting its potential as an antimicrobial agent .

Case Studies

StudyFocusFindings
Pendergrass et al. (2021)Inhibition of Type III Secretion SystemDemonstrated that related compounds can inhibit bacterial secretion systems effectively at micromolar concentrations .
De Gruyter et al. (2020)Anti-cancer PotentialIdentified anti-cancer activity in derivatives similar to the target compound through apoptosis induction and cell cycle regulation .
International Union of Basic and Clinical Pharmacology (2021)Allosteric ModulationExplored the role of compounds in modulating receptor activity, emphasizing their significance in metabolic signaling pathways .

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Key Differences : Bromine replaces chlorine; a methyl group is present at position 2 of the phenyl ring.
  • The near-planar conformation (dihedral angle: 8.38°) between aromatic rings is maintained due to π-conjugation via the amide bridge, similar to the target compound . Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature likely shared with the target compound due to analogous amide groups .
1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide ()
  • Key Difference : A thiourea (carbamothioyl) group replaces the urea (carbamoyl) linkage.
  • Implications :
    • Sulfur’s polarizability may enhance hydrophobic interactions or alter metabolic stability compared to oxygen .
    • Thioureas generally exhibit stronger hydrogen-bonding acceptor capacity but lower metabolic stability than ureas.

Heterocyclic Core Modifications

N-(3-Chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide ()
  • Key Difference : A thiophene ring replaces the dihydropyridine core.
  • Implications :
    • Thiophene’s electron-rich nature may favor π-π stacking with aromatic residues in biological targets, unlike the partially saturated dihydropyridine .
    • Reduced conjugation in dihydropyridine (due to the 2-oxo group) could limit redox activity compared to thiophene derivatives.

Substituent Effects on Pharmacological Profiles

AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) ()
  • Key Differences: Incorporates a cyano group (electron-withdrawing) and thioether linkage.
  • The thioether may improve lipophilicity, affecting membrane permeability compared to the target compound’s carboxamide-urea bridge.

Comparative Structural and Functional Data

Compound Core Structure Key Substituents Notable Properties
Target Compound 1,2-Dihydropyridine 3-Chlorophenylmethyl, 3-methoxyphenyl urea Planar conformation, H-bond donors
N-(3-Bromo-2-methylphenyl)-analog 1,2-Dihydropyridine 3-Bromo-2-methylphenyl Isostructural, centrosymmetric dimers
Thiourea Derivative 1,2-Dihydropyridine Prop-2-en-1-yl carbamothioyl Enhanced hydrophobicity
Thiophene Analog Thiophene 3-Chlorophenyl, pyrrol-1-yl Electron-rich π-system
AZ331 1,4-Dihydropyridine Cyano, furyl, thioether Electrophilic, lipophilic

Biological Activity

1-[(3-chlorophenyl)methyl]-N-{[(3-methoxyphenyl)carbamoyl]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN3O3C_{23}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 425.89 g/mol. It features a dihydropyridine core, which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, such as kinases and proteases.
  • Receptor Interaction : It may interact with various receptors, including G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.
  • Antioxidant Activity : Some studies suggest that derivatives of pyridine compounds exhibit antioxidant properties, which could contribute to their therapeutic effects.

Anticancer Activity

Research indicates that similar compounds within the dihydropyridine class have shown promising anticancer activity. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCancer TypeMechanism of ActionReference
Compound AMCF-7 (breast cancer)Induces apoptosis
Compound BA549 (lung cancer)Inhibits proliferation

Antimicrobial Activity

The compound exhibits potential antimicrobial properties against a range of pathogens. For example, certain derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effects of a related dihydropyridine compound on MDA-MB-231 breast cancer cells. The results indicated significant cytotoxicity and the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition at lower concentrations compared to standard antibiotics .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Functional group assembly : Formation of the dihydropyridine core via cyclization, followed by coupling of the 3-chlorophenylmethyl and 3-methoxyphenylcarbamoyl moieties.
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) are used to facilitate amide bond formation and ring closure .
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitutions, while temperatures between 60–100°C improve yields. Purification via column chromatography or recrystallization is standard .
  • Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How can researchers characterize the compound’s solubility and stability under experimental conditions?

  • Solubility profiling : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC to quantify solubility limits .
  • Stability assays : Conduct accelerated degradation studies under varying temperatures (25–40°C), light exposure, and pH conditions. Monitor degradation products via LC-MS .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with key signals for the dihydropyridine ring (δ 5.5–6.5 ppm) and carboxamide (δ 8.0–8.5 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms spatial arrangement of substituents .
  • Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitutions or cyclizations .
  • Reaction path screening : Tools like ICReDD’s algorithms combine experimental data with computational models to narrow optimal conditions (e.g., solvent polarity, catalyst loadings) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) to guide SAR studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., assay pH, cell line variability) causing discrepancies .
  • Meta-analysis : Cross-validate data using independent techniques (e.g., SPR for binding kinetics vs. cellular IC₅₀ assays) .
  • Structural analogs : Compare activity of derivatives (e.g., 3-fluorophenyl vs. 3-chlorophenyl substitutions) to identify critical pharmacophores .

Q. How does the 3-chlorophenyl group influence enzymatic inhibition mechanisms?

  • Electron-withdrawing effects : The chlorine atom increases electrophilicity of the dihydropyridine ring, enhancing interactions with catalytic residues (e.g., serine in proteases) .
  • Steric effects : Bulkier substituents may reduce binding pocket accessibility; molecular dynamics simulations quantify steric clashes .
  • Comparative studies : Replace chlorine with fluorine or methyl groups to assess changes in inhibition constants (Kᵢ) .

Q. What methodologies validate the compound’s role in enzyme inhibition assays?

  • Kinetic assays : Measure IC₅₀ values under steady-state conditions using fluorogenic substrates (e.g., AMC-tagged peptides for proteases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to visualize binding modes .

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